N-[3-(1H-indol-2-yl)phenyl]-1-(2-methoxyacetyl)piperidine-4-carboxamide
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Overview
Description
N-[3-(1H-indol-2-yl)phenyl]-1-(2-methoxyacetyl)piperidine-4-carboxamide is a complex organic compound that features an indole moiety, a piperidine ring, and a methoxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-indol-2-yl)phenyl]-1-(2-methoxyacetyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate electrophile . The methoxyacetyl group is then added via an acylation reaction using methoxyacetyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-indol-2-yl)phenyl]-1-(2-methoxyacetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the methoxyacetyl moiety can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydride (NaH).
Major Products
The major products formed from these reactions include indole-2,3-dione derivatives, alcohol derivatives, and various substituted piperidine derivatives .
Scientific Research Applications
N-[3-(1H-indol-2-yl)phenyl]-1-(2-methoxyacetyl)piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-indol-2-yl)phenyl]-1-(2-methoxyacetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The piperidine ring enhances the compound’s binding affinity and selectivity . The methoxyacetyl group can influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-indol-2-yl)phenyl]-1-(2-methoxyacetyl)piperidine-4-carboxamide: shares structural similarities with other indole derivatives, such as indole-3-acetic acid and indole-3-carbinol.
Piperidine derivatives: Compounds like piperidine-4-carboxamide and piperidine-4-carboxylic acid share the piperidine ring structure.
Uniqueness
The uniqueness of this compound lies in its combination of the indole moiety, piperidine ring, and methoxyacetyl group, which confer distinct chemical and biological properties . This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[3-(1H-indol-2-yl)phenyl]-1-(2-methoxyacetyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-29-15-22(27)26-11-9-16(10-12-26)23(28)24-19-7-4-6-17(13-19)21-14-18-5-2-3-8-20(18)25-21/h2-8,13-14,16,25H,9-12,15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEJNIGJORQAEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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